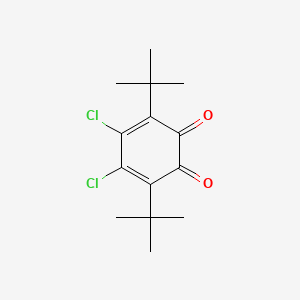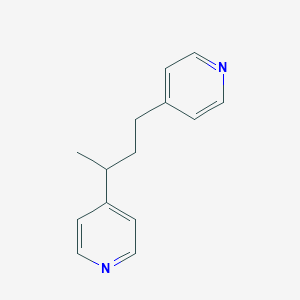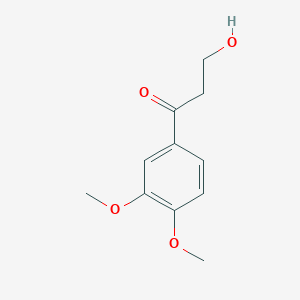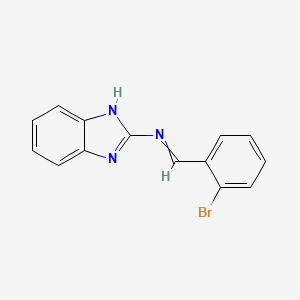![molecular formula C16H24OSe B14321281 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol CAS No. 105593-82-6](/img/structure/B14321281.png)
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenyl group and a methylselanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Addition of the methylselanyl group: This can be done using organoselenium reagents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methylselanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylselanyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved in its action include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Methylselanyl)propan-2-yl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
1-(2-(Methylselanyl)propan-2-yl)cyclohexan-1-ol: Lacks the phenyl group, making it less complex.
Uniqueness
1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol is unique due to the presence of both a phenyl group and a methylselanyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
105593-82-6 |
|---|---|
Formule moléculaire |
C16H24OSe |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
1-(2-methylselanylpropan-2-yl)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24OSe/c1-15(2,18-3)16(17)12-8-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10,14,17H,7-8,11-12H2,1-3H3 |
Clé InChI |
ZRLKVBQQZDLFRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1(CCCCC1C2=CC=CC=C2)O)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)




![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)


![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

